2-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzene-1-sulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N’-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzene-1-sulfonohydrazide” is a chemical compound with the CAS Number: 1790211-83-4. It has a molecular weight of 386.18 and a melting point of 178 - 180C (dec). Its IUPAC name is 2-chloro-N’-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)benzenesulfonohydrazide .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C12H8Cl2F3N3O2S .Scientific Research Applications
Chemical Structure and Interactions
The chemical, closely related to fluazinam, demonstrates complex molecular interactions. In its crystalline form, it exhibits significant dihedral angles between its pyridine and benzene ring planes, contributing to its distinct molecular structure. This structure facilitates various types of interactions such as hydrogen bonds, halogen...π, and π...π interactions, forming a multidimensional network within the crystal. These molecular characteristics are crucial for understanding the compound's reactivity and interaction with other substances (Jeon, Kim, Lee, & Kim, 2013).
Synthesis and Characterization
The compound is central to the synthesis of various benzene sulfonohydrazones. These processes involve intricate reactions that yield a range of structurally related compounds, highlighting the compound's versatility in synthetic chemistry. The reaction mechanisms and product characterization are essential for expanding the applications of sulfonohydrazone compounds in scientific research (Fathi & Mohammed, 2021).
Electronic Device Applications
Innovatively, the compound is also involved in the synthesis of electronic materials. For instance, its derivatives have been utilized in the construction of photodiodes. These devices exhibit enhanced electrical properties under illumination, indicating the compound's potential in the development of optoelectronic devices. Such applications reveal the multifaceted utility of the compound beyond mere chemical interest, bridging the gap between organic chemistry and material science (Farooq, Elgazzar, Dere, Dayan, Şerbetçi, Karabulut, Atif, & Hanif, 2019).
Photophysical Properties
The compound's derivatives exhibit significant two-photon absorption properties, making them promising candidates for advanced photophysical applications. Their high two-photon absorption cross-sections and favorable fluorescence characteristics underscore their potential in applications such as two-photon photopolymerization and advanced imaging techniques. This aspect highlights the compound's role in the development of new materials with specialized photophysical properties (Yan, Fan, Guo, Lam, Huang, Sun, Tian, Wang, Wang, & Chen, 2007).
Antibacterial and Anticancer Potential
Notably, the compound and its derivatives have been evaluated for their biological activities. Studies indicate promising antibacterial and anticancer properties, highlighting its potential in therapeutic applications. The ability to target specific bacterial strains and exhibit a range of activities against cancer cell lines positions this compound as a noteworthy candidate in medical research and drug development (Bondock & Gieman, 2015).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzenesulfonohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2F3N3O2S/c13-8-3-1-2-4-9(8)23(21,22)20-19-11-6-7(12(15,16)17)5-10(14)18-11/h1-6,20H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGGZEGMTNIJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NNC2=NC(=CC(=C2)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.